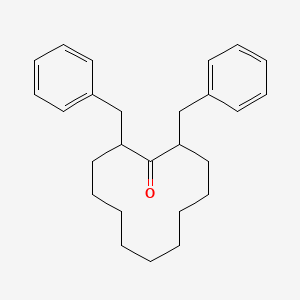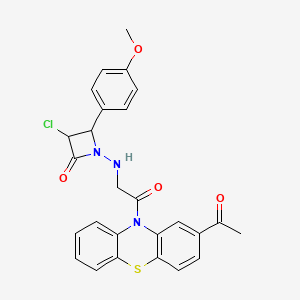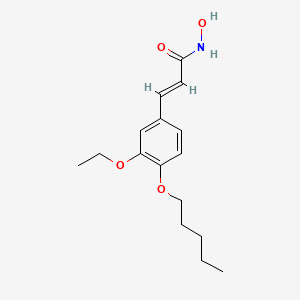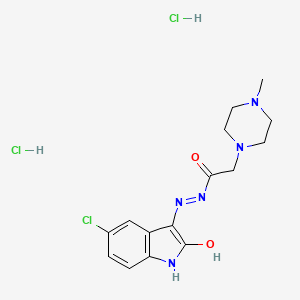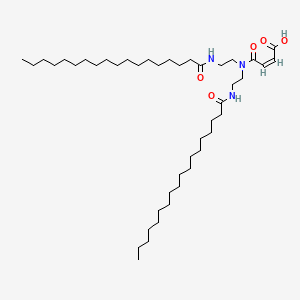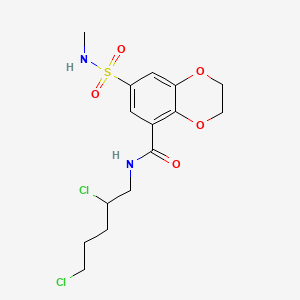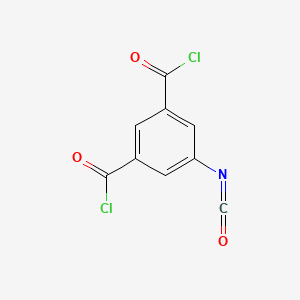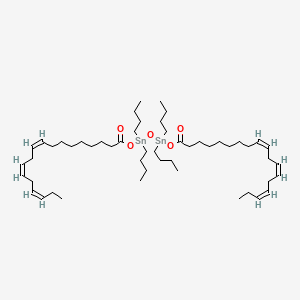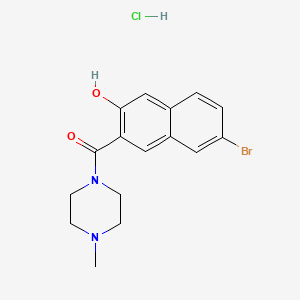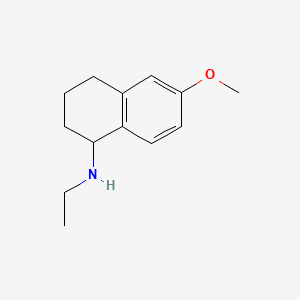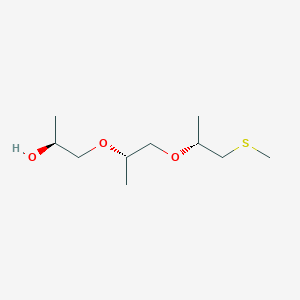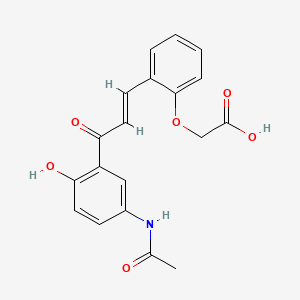
(E)-(2-(3-(5-(Acetylamino)-2-hydroxyphenyl)-3-oxo-1-propenyl)phenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(2-(3-(5-(Acetylamino)-2-hydroxyphenyl)-3-oxo-1-propenyl)phenoxy)acetic acid is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes an acetylamino group, a hydroxyphenyl group, and a phenoxyacetic acid moiety. Its unique configuration allows it to participate in various chemical reactions, making it a valuable tool in multiple fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2-(3-(5-(Acetylamino)-2-hydroxyphenyl)-3-oxo-1-propenyl)phenoxy)acetic acid typically involves a multi-step process. One common method starts with the acetylation of 2-hydroxyaniline to form 5-acetylamino-2-hydroxyaniline. This intermediate is then subjected to a Claisen-Schmidt condensation with benzaldehyde to yield (E)-3-(5-acetylamino-2-hydroxyphenyl)-1-phenylprop-2-en-1-one. Finally, the product undergoes an etherification reaction with chloroacetic acid to produce the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure efficient and scalable synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(E)-(2-(3-(5-(Acetylamino)-2-hydroxyphenyl)-3-oxo-1-propenyl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the propenyl moiety can be reduced to form alcohols.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(E)-(2-(3-(5-(Acetylamino)-2-hydroxyphenyl)-3-oxo-1-propenyl)phenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-(2-(3-(5-(Acetylamino)-2-hydroxyphenyl)-3-oxo-1-propenyl)phenoxy)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For example, the acetylamino group may interact with active sites of enzymes, inhibiting their function and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(5-Acetylamino-2-hydroxyphenyl)-1-phenylprop-2-en-1-one: Shares a similar structure but lacks the phenoxyacetic acid moiety.
(E)-2-(3-(5-Acetylamino-2-hydroxyphenyl)-3-oxo-1-propenyl)benzoic acid: Similar structure with a benzoic acid group instead of phenoxyacetic acid.
Uniqueness
(E)-(2-(3-(5-(Acetylamino)-2-hydroxyphenyl)-3-oxo-1-propenyl)phenoxy)acetic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
94071-10-0 |
|---|---|
Fórmula molecular |
C19H17NO6 |
Peso molecular |
355.3 g/mol |
Nombre IUPAC |
2-[2-[(E)-3-(5-acetamido-2-hydroxyphenyl)-3-oxoprop-1-enyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H17NO6/c1-12(21)20-14-7-9-17(23)15(10-14)16(22)8-6-13-4-2-3-5-18(13)26-11-19(24)25/h2-10,23H,11H2,1H3,(H,20,21)(H,24,25)/b8-6+ |
Clave InChI |
BNGGSJJCUYVTHW-SOFGYWHQSA-N |
SMILES isomérico |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC=CC=C2OCC(=O)O |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=CC=C2OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



